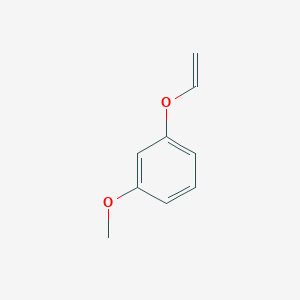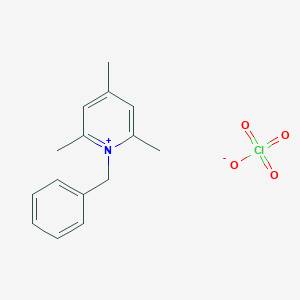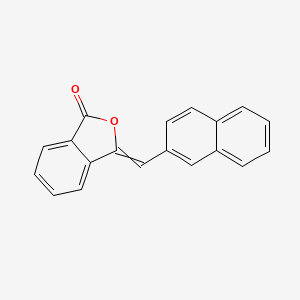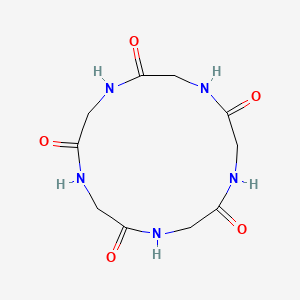
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is an organophosphorus compound with the molecular formula C12H15O2PS2 It is a derivative of phosphorodithioic acid, where the hydrogen atoms are replaced by diethyl and phenylethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester typically involves the reaction of phosphorodithioic acid with diethyl and phenylethynyl reagents under controlled conditions. One common method is the esterification of phosphorodithioic acid with diethyl alcohol and phenylethynyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phosphorodithioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the formulation of lubricants and additives for enhancing the performance of industrial oils.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: A simpler derivative without the phenylethynyl group.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group instead of phenylethynyl.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity towards certain molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
21099-04-7 |
|---|---|
Molekularformel |
C12H15O2PS2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
diethoxy-(2-phenylethynylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15O2PS2/c1-3-13-15(16,14-4-2)17-11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VEJDOFOWOWAMCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)











